Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine

Catalog No.
S2798732
CAS No.
500295-52-3
M.F
C36H21F9IrN3
M. Wt
858.788
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyrid...

CAS Number

500295-52-3

Product Name

Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine

IUPAC Name

iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine

Molecular Formula

C36H21F9IrN3

Molecular Weight

858.788

InChI

InChI=1S/3C12H13F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,8-10H,5-7H2;/q3*-1;+3

SMILES

C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.[Ir+3]

Solubility

not available

The compound is primarily involved in C–H borylation reactions, where it acts as a catalyst to facilitate the introduction of boryl groups into aromatic compounds. For instance, studies have shown that iridium-catalyzed reactions involving trifluoromethyl-substituted pyridines can yield high selectivity and efficiency, particularly at specific positions on the aromatic ring due to steric effects from the trifluoromethyl group .

Additionally, the compound can undergo oxidation reactions, which are crucial for generating reactive intermediates that can participate in further transformations.

While specific biological activities of Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine have not been extensively documented, iridium complexes in general have shown potential in medicinal chemistry. Some iridium compounds have been studied for their anticancer properties and ability to interact with biological molecules, suggesting that similar derivatives may exhibit bioactivity worth exploring .

The synthesis of Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine typically involves several steps:

  • Preparation of Precursors: Starting materials such as iridium(III) chloride hydrate and appropriate ligands (e.g., 2-(4-trifluoromethyl)cyclohexylpyridine) are combined.
  • Reaction Conditions: The mixture is subjected to conditions such as heating under nitrogen atmosphere to facilitate complex formation.
  • Isolation and Purification: The product is isolated through methods like chromatography or crystallization to obtain pure iridium complex.

Specific methodologies may vary based on desired yields and purity levels .

Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine finds applications primarily in:

  • Catalysis: Used as a catalyst in various organic transformations, particularly in C–H activation processes.
  • Material Science: Potential use in developing phosphorescent materials due to its unique electronic properties.
  • Medicinal Chemistry: Investigated for potential therapeutic applications due to its interaction with biological systems.

Interaction studies of this compound focus on its reactivity with various substrates and its role as a catalyst. Research has shown that the presence of the trifluoromethyl group significantly influences the selectivity and efficiency of reactions, such as C–H borylation, by directing the reaction towards specific positions on the aromatic ring .

Moreover, studies on similar iridium complexes suggest that their interactions can lead to diverse products based on ligand modifications and reaction conditions.

Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine shares similarities with other iridium complexes but stands out due to its unique trifluoromethyl substitution. Here are some similar compounds:

Compound NameKey FeaturesUnique Aspects
Iridium(III) chlorideCommonly used catalystLess selective than trifluoromethyl derivatives
Iridium(III) bis(trifluoromethyl)pyridineEnhanced electronic propertiesDirectly compares due to similar structure
Iridium(III) phosphorsUsed in light-emitting applicationsFocus on luminescence rather than catalysis

The uniqueness of Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine lies in its specific electronic characteristics imparted by the trifluoromethyl group, which not only affects its reactivity but also its potential applications in advanced materials and catalysis .

Dates

Modify: 2023-08-17

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